REACTION_CXSMILES
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[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:8]=1[OH:9].N(CCO)CCO.Cl>CC(C)=O.O>[Cl:1][CH2:2][C:3]([NH:6][C:7]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:8]=1[OH:9])=[O:4]
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
NC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with ethylacetate (500 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the solid residue (4.20 g, 80%) was used without any further purification
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC1=C(O)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |